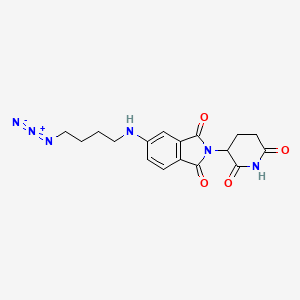

Pomalidomide-5'-C4-azide

Description

Contextualizing Pomalidomide (B1683931) within Immunomodulatory Drug (IMiD) Chemistry

Evolution and Structural Modifications from Precursor Immunomodulatory Drugs

The development of pomalidomide is a key milestone in the evolution of immunomodulatory drugs (IMiDs), a class that originated with thalidomide (B1683933). nih.govproquest.com Thalidomide was initially used in the 1950s but was withdrawn after causing severe birth defects. nih.gov Later, it was discovered to have therapeutic effects in treating conditions like erythema nodosum leprosum and multiple myeloma. nih.gov This discovery spurred the development of analogs with improved potency and different safety profiles.

Lenalidomide (B1683929) was the second-generation IMiD, created through structural modification of thalidomide. researchgate.net The key change was the addition of an amino group at the 4-position of the phthalimide (B116566) ring, which contributed to its enhanced immunomodulatory and anti-cancer activities. researchgate.net Pomalidomide, a third-generation IMiD, is also a 4-amino substituted analog of thalidomide and is considered even more potent than lenalidomide in many biological assays. nih.govresearchgate.net These structural modifications led to a family of compounds with a powerful mechanism of action centered on hijacking a specific E3 ubiquitin ligase. nih.govnih.gov

| Compound | Precursor | Key Structural Modifications |

| Thalidomide | N/A | Core glutarimide (B196013) and phthalimide rings. |

| Lenalidomide | Thalidomide | Addition of an amino group at the 4-position of the phthalimide ring and removal of one carbonyl group from the phthalimide ring structure. |

| Pomalidomide | Thalidomide | Addition of an amino group at the 4-position of the phthalimide ring. nih.gov |

Pomalidomide as a Core Cereblon-Binding Ligand

A breakthrough in understanding the mechanism of IMiDs was the identification of Cereblon (CRBN) as their primary molecular target. researchgate.netnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN). nih.govnih.gov Pomalidomide and other IMiDs bind directly to a specific pocket on CRBN. nih.gov This binding event does not inhibit the E3 ligase; instead, it modulates its substrate specificity.

Upon binding to pomalidomide, the surface of CRBN is altered in such a way that it can now recognize and bind to "neosubstrates"—proteins that it would not normally target for ubiquitination. nih.gov For instance, in the context of multiple myeloma therapy, pomalidomide binding to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov The CRL4^CRBN complex then polyubiquitinates these neosubstrates, marking them for destruction by the proteasome. This targeted degradation of key cellular proteins is the basis for the therapeutic effects of pomalidomide and its utility in the development of PROTACs.

Pomalidomide-5'-C4-azide as a Building Block in Targeted Protein Degradation (TPD)

Role as an E3 Ubiquitin Ligase Ligand Conjugate

Targeted Protein Degradation (TPD) is a therapeutic strategy that aims to eliminate specific disease-causing proteins rather than just inhibiting their function. arxiv.org The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a protein of interest (POI), while the other binds to an E3 ubiquitin ligase. nih.gov

Pomalidomide is a widely used E3 ligase ligand in PROTAC design due to its high affinity for CRBN. Pomalidomide-5'-C4-azide is a pre-functionalized version of this CRBN ligand, designed specifically for the synthesis of PROTACs. tocris.com It acts as a ready-made "building block" that incorporates the CRBN-binding moiety. Researchers can then chemically link this building block to a ligand for virtually any protein they wish to degrade, thereby creating a novel PROTAC. This modular approach significantly accelerates the discovery and optimization of new protein degraders. nih.gov

Significance of the Alkyl-C4 Linker and Terminal Azide (B81097) Moiety for Conjugation

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the final molecule. axispharm.com Its length, rigidity, and chemical composition determine the ability of the PROTAC to successfully induce a stable ternary complex between the POI and the E3 ligase. axispharm.comresearchgate.net

Alkyl-C4 Linker : The "C4" in Pomalidomide-5'-C4-azide refers to a four-carbon alkyl chain. Alkyl linkers are commonly used in PROTAC design due to their synthetic tractability and the flexibility they provide. arxiv.orgresearchgate.net This flexibility can be crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for productive ternary complex formation. The four-carbon length provides a specific distance between the CRBN ligand and the point of conjugation, a parameter that often requires optimization for potent degradation.

Terminal Azide Moiety : The terminal azide group (-N₃) is a key functional handle for conjugation. It is an essential component for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov These reactions are highly efficient, specific, and can be performed under mild conditions, making them ideal for linking complex molecules. The azide on the pomalidomide building block can be "clicked" onto a POI ligand that has been functionalized with a corresponding alkyne group, rapidly and reliably forming the final PROTAC. nih.gov This chemical strategy is invaluable for creating libraries of PROTACs with different linkers or attachment points to screen for the most effective degraders.

| Component | Chemical Identity | Function in Pomalidomide-5'-C4-azide |

| Pomalidomide | Immunomodulatory Drug | Binds to the E3 ubiquitin ligase Cereblon (CRBN). |

| 5'-position | Attachment Point | The linker is attached at the 5-position of the phthalimide ring, a site known to tolerate modification without disrupting CRBN binding. tocris.com |

| Alkyl-C4 Linker | Butyl Chain | Provides a flexible spacer of a defined length to connect the pomalidomide moiety to the azide group. researchgate.net |

| Terminal Azide | -N₃ | A reactive chemical handle for efficient and specific conjugation to a target protein ligand via "click chemistry". nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H18N6O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N6O4/c18-22-20-8-2-1-7-19-10-3-4-11-12(9-10)17(27)23(16(11)26)13-5-6-14(24)21-15(13)25/h3-4,9,13,19H,1-2,5-8H2,(H,21,24,25) |

InChI Key |

YNNJHBSXDTWQIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Molecular Mechanisms and Biological Applications in Protein Degradation Research

Cereblon (CRBN) Engagement and E3 Ligase Recruitment

Pomalidomide (B1683931) and its derivatives, including Pomalidomide-5'-C4-azide, are classified as immunomodulatory drugs (IMiDs). nih.govnih.gov Their mechanism of action involves binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.govnih.gov This interaction is central to their function in both molecular glue-mediated degradation and as a component of PROTACs.

The binding of pomalidomide to CRBN is a well-characterized interaction. researchgate.net Pomalidomide, along with other IMiDs like thalidomide (B1683933) and lenalidomide (B1683929), binds to a specific pocket within the C-terminal domain of CRBN. nih.govnih.gov This binding is enantioselective and involves a series of hydrogen bonds and hydrophobic interactions. nih.gov The glutarimide (B196013) moiety of pomalidomide is crucial for this interaction, fitting into an aromatic cage formed by tryptophan residues in CRBN. nih.gov

Crystal structures of the DDB1-CRBN complex bound to pomalidomide have revealed the precise molecular interactions. nih.govacs.org These studies show that the phthalimide (B116566) ring of pomalidomide is also involved in the binding, with the C4 and C5 positions being solvent-exposed. This solvent exposure is a key feature exploited in the design of PROTACs, as it allows for the attachment of linkers without disrupting the binding to CRBN. nih.gov The affinity of pomalidomide for CRBN is in the nanomolar range, indicating a strong and specific interaction. nih.gov

Table 1: Binding Affinities of Immunomodulatory Drugs to CRBN

| Compound | Dissociation Constant (Kd) | Reference |

| Pomalidomide | ~157 nM | nih.gov |

| Lenalidomide | ~178 nM | nih.gov |

| Thalidomide | ~250 nM | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Upon binding to CRBN, pomalidomide acts as a "molecular glue," altering the substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.govyoutube.com This means that instead of ubiquitinating its normal, endogenous substrates, the complex is redirected to new protein targets, referred to as neosubstrates. nih.gov In the context of PROTACs, the neosubstrate is the protein targeted by the other ligand of the bifunctional molecule.

The formation of a ternary complex, consisting of the PROTAC, CRBN, and the target protein, is a critical step in the degradation process. nih.govyoutube.com This induced proximity brings the E3 ligase close to the target protein, facilitating the transfer of ubiquitin molecules to the target. nih.gov Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. nih.gov The ability of pomalidomide to induce the degradation of neosubstrates has been demonstrated for various proteins, including transcription factors like Ikaros and Aiolos. researchgate.net

Rational Design Principles for Pomalidomide-Based PROTACs

The design of effective PROTACs requires careful consideration of the three main components: the E3 ligase ligand (in this case, pomalidomide), the target protein ligand, and the linker that connects them. nih.gov The Pomalidomide-5'-C4-azide moiety provides a standardized and efficient way to incorporate the CRBN-recruiting element into a PROTAC.

The linker plays a crucial role in PROTAC efficacy, as it dictates the distance and orientation between the E3 ligase and the target protein within the ternary complex. nih.govexplorationpub.com The length, composition, and attachment point of the linker can significantly impact the stability and cooperativity of the ternary complex, which in turn affects the efficiency of protein degradation. nih.govresearchgate.net

Linker Length: The optimal linker length is target-dependent. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com Studies have shown that varying the linker length, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, can have a profound effect on degradation potency. nih.govresearchgate.net

Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. explorationpub.com The use of "click chemistry," facilitated by the azide (B81097) group on Pomalidomide-5'-C4-azide, allows for the rapid and efficient synthesis of a diverse library of PROTACs with different linker compositions. nih.govexplorationpub.com

Attachment Point: The point at which the linker is attached to the pomalidomide moiety is also critical. The 5-position of the phthalimide ring is a common attachment point as it is solvent-exposed and generally does not interfere with CRBN binding. nih.govresearchgate.net

Table 2: Impact of Linker Length on PROTAC Efficacy

| PROTAC Linker Length (atoms) | Target Protein | Degradation Efficacy (DC50) | Reference |

| 12 | TBK1 | No degradation observed | nih.gov |

| 21 | TBK1 | 3 nM | nih.gov |

| 29 | TBK1 | 292 nM | nih.gov |

| 16 | Estrogen Receptor | Optimal degradation | nih.gov |

This table is interactive. You can sort and filter the data to explore the relationship between linker length and degradation efficacy.

Modifications to both the target protein ligand and the linker can be used to fine-tune the efficacy and specificity of a PROTAC. Changing the exit vector from the pomalidomide core can influence off-target effects. For instance, modifications at the C5 position of the phthalimide ring have been explored to reduce the degradation of endogenous zinc-finger proteins, a known off-target effect of pomalidomide. researchgate.netnih.gov

Methodologies for Targeted Protein Degradation Studies

A variety of in vitro and cell-based assays are used to evaluate the efficacy of Pomalidomide-5'-C4-azide-based PROTACs. These methods are essential for understanding the mechanism of action and for optimizing PROTAC design. acs.org

Target Engagement Assays: These assays confirm that the PROTAC binds to both the target protein and CRBN. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure binding affinities. researchgate.net

Ternary Complex Formation Assays: The formation of the crucial ternary complex can be assessed using techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET). nih.govchemrxiv.org These assays provide insights into the cooperativity and stability of the complex.

Functional Cellular Assays: The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Western blotting and quantitative mass spectrometry-based proteomics are commonly used to quantify the extent of protein degradation. researchgate.netacs.org These assays can also be used to assess the selectivity of the PROTAC by monitoring the levels of other proteins in the cell.

In Vitro and Cell-Based Protein Degradation Assays

Once a PROTAC is synthesized using a pomalidomide-azide precursor, its efficacy is evaluated through a variety of in vitro and cell-based assays designed to quantify protein degradation. A primary method involves treating cultured cells, such as the multiple myeloma cell line MM1S, with the PROTAC at varying concentrations. Following a set incubation period, the cells are lysed, and the levels of the target protein are assessed, typically by Western blot analysis. nih.gov The data generated allows for the calculation of key degradation parameters:

DC₅₀ : The concentration of the PROTAC that induces 50% degradation of the target protein.

Dₘₐₓ : The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. nih.gov

For example, studies on pomalidomide analogues have shown how modifications to the core structure impact degradation efficiency. While pomalidomide itself potently degrades its native neosubstrate Aiolos (DC₅₀ of 8.7 nM and Dₘₐₓ > 95%), analogues can show reduced activity. nih.gov A methyl derivative exhibited a DC₅₀ of 120 nM and a Dₘₐₓ of 85%, while a fluoride-containing analogue was even less potent with a DC₅₀ of 1400 nM and a Dₘₐₓ of 83%. nih.gov

| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |

| Pomalidomide | 8.7 | >95 |

| Compound 19 (methyl derivative) | 120 | 85 |

| Compound 17 (fluoride derivative) | 1400 | 83 |

In addition to Western blotting, more high-throughput methods have been developed. These include automated imaging-based assays where a target protein is genetically fused to a fluorescent reporter like Green Fluorescent Protein (GFP). The degradation of the target is then monitored by the decrease in fluorescence, providing a sensitive and scalable method to screen libraries of PROTACs. nih.gov

Investigation of Neosubstrate Recruitment by PROTACs

Pomalidomide and other immunomodulatory drugs (IMiDs) function by acting as a "molecular glue," inducing novel protein-protein interactions between CRBN and proteins that are not its natural substrates, leading to their degradation. nih.govnih.gov These newly targeted proteins are referred to as neosubstrates. The native neosubstrates for pomalidomide include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov

When pomalidomide is incorporated into a PROTAC, this inherent ability to recruit neosubstrates can lead to off-target effects. Research has shown that many pomalidomide-based PROTACs can induce the degradation of a wide range of Cys2-His2 (C2H2) zinc finger (ZF) proteins beyond the intended target. nih.gov This occurs because the phthalimide ring of pomalidomide can bind to the ZF domains of these proteins, bringing them into proximity with the CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation. nih.gov

The investigation of this phenomenon is critical for developing more selective degraders. Based on the co-crystal structure of the CRBN-pomalidomide-IKZF1 complex, researchers hypothesize that adding bulky substituents at the C4 or C5 position of the pomalidomide phthalimide ring could sterically hinder the binding of off-target ZF proteins. nih.gov This "bump-and-hole" strategy aims to disrupt the formation of the ternary complex between CRBN, the PROTAC, and the off-target neosubstrate, while preserving the intended interaction with the target protein. nih.gov High-throughput imaging platforms are used to screen PROTAC libraries against panels of GFP-tagged ZF domains to identify which molecules minimize this off-target degradation. nih.gov

Applications in Chemical Probe Development

The unique properties of Pomalidomide-5'-C4-azide make it a valuable reagent for the development of sophisticated chemical probes used in cellular research, particularly for identifying the protein targets of bioactive molecules and mapping their binding sites.

Pomalidomide-Azide as a Component in Chemical Probes for Cellular Research

Pomalidomide-azide compounds are versatile building blocks for creating chemical probes. tocris.com Their structure is inherently bifunctional:

The Pomalidomide Ligand : This portion of the molecule serves as the CRBN-recruiting element. Its high-affinity and well-characterized interaction with CRBN make it a reliable anchor to the E3 ligase machinery. nih.govnih.gov

The Azide Group : The terminal azide (N₃) group is a key reactive handle. It is relatively stable and inert within the cellular environment but can be specifically reacted with molecules containing an alkyne group through a process known as azide-alkyne cycloaddition, or "click chemistry." bpsbioscience.commedchemexpress.com

This modularity allows researchers to readily conjugate pomalidomide to a wide array of other chemical entities, including ligands for different target proteins to create PROTACs, or to reporter tags like biotin (B1667282) or fluorescent dyes for visualization and affinity purification experiments. sigmaaldrich.combroadpharm.com The use of a PEG linker (polyethylene glycol) in many commercially available versions, such as Pomalidomide-PEG5-azide, helps to improve solubility and provides spatial separation between the pomalidomide ligand and the conjugated molecule. bpsbioscience.comsigmaaldrich.com

Utility in Target Identification and Binding Site Elucidation

A major challenge in drug discovery is identifying the direct protein targets of a small molecule that produces a desired cellular effect. Pomalidomide-azide can be integrated into advanced chemical biology strategies, such as photoaffinity labeling, to address this challenge.

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a chemical probe to its interacting proteins upon activation with light. mdpi.comnih.gov A successful photoaffinity probe typically consists of three parts: the target-binding molecule (the ligand), a photo-activatable group, and a reporter handle for enrichment and detection.

Pomalidomide-5'-C4-azide serves as a precursor for creating such probes. To make it suitable for PAL, two additional components are incorporated:

Photo-activatable Group : A moiety like a diazirine or benzophenone (B1666685) is added to the pomalidomide scaffold. mdpi.com These groups are stable in the dark but, upon irradiation with UV light of a specific wavelength, generate highly reactive species (carbenes or radicals) that form covalent bonds with nearby amino acid residues at the protein binding site. mdpi.com

Reporter Handle Functionality : The azide group on the original pomalidomide linker plays a crucial role here. After the photo-crosslinking event has occurred inside the cell, the azide is used to "click" on a reporter tag, most commonly biotin. nih.gov

This post-labeling click reaction is advantageous because it avoids using a bulky biotinylated probe during the initial incubation and labeling steps, which could sterically hinder target binding. A smaller, more agile probe is more likely to accurately identify the true biological targets. mdpi.com

The workflow for identifying protein targets using a pomalidomide-based photoaffinity probe follows a well-established chemical proteomics strategy. nih.govresearchgate.net

Probe Incubation : Live cells or cell lysates are incubated with the pomalidomide photoaffinity probe, allowing it to bind to its protein targets, including CRBN and potentially unknown off-targets.

UV Irradiation : The sample is exposed to UV light to activate the photo-reactive group, causing the probe to covalently crosslink to its binding partners. nih.gov

Cell Lysis and Click Chemistry : The cells are lysed to release the proteins. A biotin-alkyne tag is then added, which "clicks" onto the azide handle of the covalently bound probe. This attaches a biotin label to the entire probe-protein complex. nih.gov

Affinity Purification : The biotinylated proteins are enriched from the complex lysate using streptavidin-coated beads, which have a very high affinity for biotin. Unbound proteins are washed away. nih.gov

On-Bead Digestion and Mass Spectrometry : The captured proteins are digested into smaller peptides directly on the beads, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides, which are then mapped back to their parent proteins. nih.gov

Validation is a critical final step. nih.gov To confirm that the identified proteins are specific targets, a competition experiment is performed. The PAL experiment is repeated, but this time in the presence of a large excess of the original, unmodified pomalidomide. If an identified protein is a true target, the unmodified pomalidomide will compete with the probe for the binding site, leading to a significant reduction in its labeling and enrichment. This provides strong evidence that the interaction is specific and not an artifact. nih.gov

Advanced Research Directions and Future Perspectives

Expanding the Scope of Pomalidomide-Based Degraders

The azide (B81097) group on the C4 linker of Pomalidomide-5'-C4-azide is a key functional handle that allows for its conjugation to various molecules through click chemistry. medchemexpress.com This has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to selectively eliminate disease-causing proteins.

PROTACs constructed using pomalidomide (B1683931) derivatives can target a wide array of proteins for degradation. nih.gov For instance, researchers have successfully developed pomalidomide-based PROTACs to degrade BRD4, a protein implicated in cancer. nih.gov One such degrader, compound 21, demonstrated potent inhibition of BRD4 and significant anti-proliferative activity against human monocyte lymphoma cells. nih.gov Another study focused on creating PROTACs for histone deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. The resulting compound, ZQ-23, selectively degraded HDAC8 with high efficiency. nih.gov The versatility of the pomalidomide scaffold is further highlighted by the development of degraders for other challenging targets like the BCL-XL protein and anaplastic lymphoma kinase (ALK). nih.govnih.gov The ability to rationally design these degraders by modifying the pomalidomide core and linker allows for the targeting of a broad spectrum of proteins involved in disease pathogenesis. nih.gov

Pomalidomide functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov The azide functionality on Pomalidomide-5'-C4-azide allows for the exploration of different linker strategies and conjugation points to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govrsc.org Modifications at the C5 position of the pomalidomide ring have been shown to reduce the off-target degradation of zinc-finger proteins, a potential concern with pomalidomide-based PROTACs. nih.gov Furthermore, the development of functionalized pomalidomide derivatives with different linkers and terminal groups, such as piperazine, provides a toolkit for creating PROTACs with improved properties like enhanced rigidity and bioavailability. tocris.com This ongoing research into optimizing the E3 ligase ligand component is crucial for developing more specific and potent protein degraders.

Further Mechanistic Insights into IMiD-Induced Immunomodulation

Immunomodulatory drugs (IMiDs) like pomalidomide have profound effects on the immune system, and understanding these mechanisms is key to harnessing their full therapeutic potential.

Pomalidomide and its parent compound, lenalidomide (B1683929), are known to co-stimulate T cells, leading to increased proliferation and cytokine production. nih.govnih.gov This effect is mediated through the CRBN E3 ligase complex. researchgate.net Specifically, these drugs induce the degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which act as repressors of interleukin-2 (B1167480) (IL-2) expression. researchgate.net By promoting the degradation of these repressors, pomalidomide leads to increased IL-2 production, a critical cytokine for T cell activation and proliferation. nih.govresearchgate.net Pomalidomide also enhances the activation of Natural Killer (NK) cells, which are crucial components of the innate immune system. nih.govfrontiersin.org This activation can occur through both CRBN-dependent and independent pathways, leading to increased cytotoxicity against tumor cells. frontiersin.org

Pomalidomide modulates the production of various cytokines, which are key signaling molecules in the immune response. In T cells, pomalidomide enhances the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov This shift towards a Th1-type immune response is beneficial for anti-tumor immunity. nih.gov Interestingly, while pomalidomide boosts TNF-α production in T cells, it can suppress its production by monocytes. nih.gov The drug also influences the JAK/STAT signaling pathway by modulating the expression of Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of cytokine signaling. nih.gov By understanding how pomalidomide fine-tunes these cytokine pathways, researchers can better predict and leverage its immunomodulatory effects in various disease contexts.

Overcoming Challenges in PROTAC Development with Pomalidomide-Azide Scaffolds

Addressing Synthetic Efficiency and Scalability for Broader Application

Recent methodological advancements aim to overcome these limitations. One promising approach involves temperature elevation and delayed feeding of reagents, a strategy that has been shown to achieve complete reaction within minutes while minimizing the generation of side products. rsc.org This rapid synthesis protocol is a significant improvement over conventional methods and can accelerate the exploration of new pomalidomide-based PROTACs. rsc.org

The azide moiety in Pomalidomide-5'-C4-azide is introduced to enable efficient and specific conjugation to a target protein ligand via "click chemistry." medchemexpress.combpsbioscience.commedchemexpress.com This includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), which offer high yields and are tolerant of a wide range of functional groups. medchemexpress.commedchemexpress.commedchemexpress.com The choice of linker, in this case a C4 alkyl chain, is also a key consideration in the synthetic design, as it influences the properties of the final PROTAC. Various linker lengths and compositions, such as polyethylene (B3416737) glycol (PEG), are commonly employed. medchemexpress.combpsbioscience.commedchemexpress.com

For broader application, scaling up the production of Pomalidomide-5'-C4-azide requires robust and reproducible synthetic protocols that are both time- and cost-effective. The challenges in scalability lie in maintaining reaction efficiency and purity as the production volume increases. Future research will likely focus on optimizing reaction conditions for large-scale synthesis and developing purification techniques that can be implemented effectively in an industrial setting.

Table 1: Comparison of Synthetic Strategies for Pomalidomide Conjugates

| Synthetic Strategy | Advantages | Disadvantages | Key Applications |

| Conventional Conjugation | Well-established procedures | Prolonged reaction times, significant byproduct formation, lower yields | Initial laboratory-scale synthesis |

| Rapid Synthesis (Temp. Elevation) | Very short reaction times (minutes), minimal side products, high efficiency | May require specialized equipment for precise temperature control | High-throughput screening, rapid library generation rsc.org |

| Click Chemistry (CuAAC/SPAAC) | High specificity and yield, mild reaction conditions, biocompatible | Requires precursor molecules with azide and alkyne groups medchemexpress.commedchemexpress.com | Modular assembly of PROTACs medchemexpress.com |

Strategies for Optimizing Ternary Complex Stability and Enhancing Specificity

The biological activity of a pomalidomide-based PROTAC is dependent on the formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase, typically cereblon (CRBN). nih.govnih.gov The stability and specificity of this complex are critical determinants of the PROTAC's efficacy and safety profile.

Enhancing Specificity: A major challenge for pomalidomide-based PROTACs is off-target protein degradation. Pomalidomide itself can induce the degradation of certain endogenous zinc-finger (ZF) proteins, which can lead to undesired biological effects. nih.gov Enhancing specificity requires modifying the pomalidomide scaffold to minimize these off-target interactions without compromising its ability to bind CRBN and form a productive ternary complex with the intended target.

Research has shown that substitutions at specific positions on the pomalidomide ring system can significantly reduce off-target effects. nih.gov Specifically, modifications at the C5 position of the isoindole ring have been found to decrease the propensity for ZF protein degradation. nih.gov By rationally designing and synthesizing pomalidomide analogues with substitutions at this site, it is possible to create PROTACs with enhanced on-target potency and a cleaner off-target profile. nih.gov Pomalidomide-5'-C4-azide, with its linker attachment at the 5-position, represents a strategic design choice aimed at improving specificity.

Future work will focus on creating extensive libraries of pomalidomide analogues with diverse substitutions and linker attachment points. These libraries can then be screened to identify molecules that not only form stable and potent ternary complexes with the desired target but also exhibit minimal off-target degradation, leading to safer and more effective protein-degrading therapeutics. nih.gov

Table 2: Factors Influencing Ternary Complex Properties

| Factor | Influence on Stability | Influence on Specificity | Research Strategy |

| Pomalidomide Scaffold | The core interaction with CRBN's binding pocket is fundamental for complex formation. nih.gov | Modifications at the C5 position can reduce off-target degradation of zinc-finger proteins. nih.gov | Rational design and synthesis of analogues with substitutions at key positions. nih.gov |

| Linker Composition/Length | Linker can fold to create additional stabilizing interactions within the complex. nih.gov | The linker's nature dictates the orientation and proximity of the target protein to the E3 ligase. | Optimization of linker length and rigidity to achieve favorable cooperativity. nih.gov |

| Target Protein Binder (Warhead) | The affinity of the warhead for the target protein contributes to the initial binding event. | The selectivity of the warhead for the target protein is a primary determinant of overall specificity. | High-affinity and high-selectivity warhead design. |

| Cooperativity (α) | A high positive cooperativity value (α > 1) indicates favorable interactions and a more stable complex. nih.gov | Favorable cooperative interactions are inherently specific to the intended ternary complex. | Biophysical measurements (e.g., ITC) to quantify cooperativity and guide design. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.